
N-((5-cyclopropylpyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-cyclopropylpyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide, also known as CP-945,598, is a small molecule inhibitor of the cannabinoid receptor 1 (CB1). CB1 is a G protein-coupled receptor that is primarily found in the central nervous system and is involved in the regulation of various physiological processes, including appetite, pain perception, and mood. CP-945,598 has been extensively studied for its potential therapeutic applications in various diseases, including obesity, diabetes, and addiction.
Applications De Recherche Scientifique
Anticancer Activity
A study by Ravinaik et al. (2021) discusses the design, synthesis, and evaluation of substituted benzamides for anticancer activity. Although not the exact compound , this research highlights the potential of similar structures in anticancer applications.
Crystal Structure Analysis
The crystal structure of related benzamide compounds has been analyzed, as in the study by Sharma et al. (2016). Understanding these structures aids in the development of new drugs and materials.
ALK5 Inhibition and Anti-fibrosis
Compounds structurally similar to N-((5-cyclopropylpyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide, such as those studied by Kim et al. (2008), show potential as ALK5 inhibitors and anti-fibrotic drugs.
Capillary Electrophoresis in Drug Analysis
Studies like that by Ye et al. (2012) indicate the importance of benzamides in the analysis of pharmaceuticals, showcasing their use in capillary electrophoresis methods.
Biological Evaluations
Research by Saeed et al. (2015) on N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides shows the biological potential of benzamide derivatives, including enzyme inhibition.
Propriétés
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-4-thiophen-2-ylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c23-20(17-7-5-16(6-8-17)19-2-1-9-24-19)22-12-14-10-18(13-21-11-14)15-3-4-15/h1-2,5-11,13,15H,3-4,12H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZHUWXZBRQPAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)C3=CC=C(C=C3)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-cyclopropylpyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

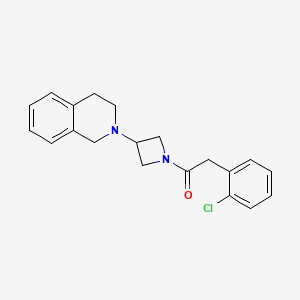

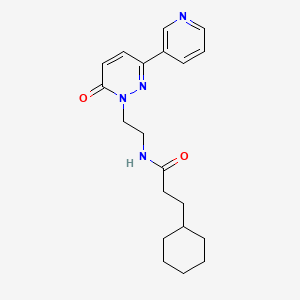
![N-benzyl-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2402246.png)

![(6-Chloropyridin-3-yl)-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]methanone](/img/structure/B2402250.png)
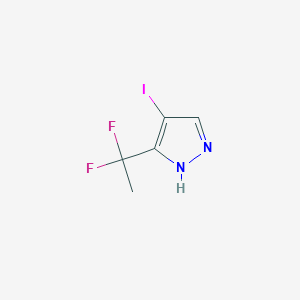

![8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-ol](/img/structure/B2402255.png)
![2-Methyl-2-[(methylamino)methyl]propane-1,3-diol](/img/structure/B2402258.png)
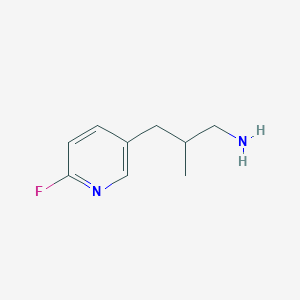
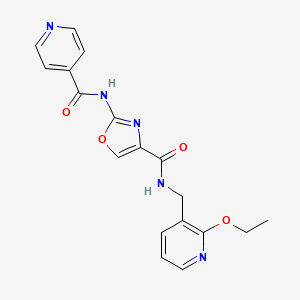
![5-allyl-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2402262.png)
